(1H-indazol-7-yl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-BROMO-1H-INDAZOL-7-YL)METHANOL is a chemical compound that belongs to the indazole family, characterized by a bromine atom at the 5th position and a methanol group at the 7th position of the indazole ring. Indazoles are heterocyclic compounds known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-BROMO-1H-INDAZOL-7-YL)METHANOL typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 5-bromo-2-nitrobenzaldehyde with hydrazine hydrate, followed by reduction and cyclization to form the indazole core
Industrial Production Methods: Industrial production of (5-BROMO-1H-INDAZOL-7-YL)METHANOL may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: (5-BROMO-1H-INDAZOL-7-YL)METHANOL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group, which can further react to form various derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications.
Scientific Research Applications
(5-BROMO-1H-INDAZOL-7-YL)METHANOL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-BROMO-1H-INDAZOL-7-YL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanol group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various pathways, including signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
(6-Bromo-1H-indazol-4-yl)methanol: Similar structure but with different substitution pattern.
(5-Chloro-1H-indazol-7-yl)methanol: Chlorine atom instead of bromine.
(5-Bromo-1H-indazole-3-carboxylic acid): Carboxylic acid group instead of methanol.
Uniqueness: (5-BROMO-1H-INDAZOL-7-YL)METHANOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the methanol group at the 7th position allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
(5-bromo-1H-indazol-7-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-7-1-5-3-10-11-8(5)6(2-7)4-12/h1-3,12H,4H2,(H,10,11) |
InChI Key |
JPDUXFQLEWGSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.